molecular formula C31H61NO16 B8265360 BocNH-PEG12-CH2COOH

BocNH-PEG12-CH2COOH

Cat. No.: B8265360
M. Wt: 703.8 g/mol
InChI Key: FFDMPLBJBNWYOM-UHFFFAOYSA-N
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Description

BocNH-PEG12-CH2COOH is a polyethylene glycol (PEG)-based reagent featuring a Boc (tert-butoxycarbonyl)-protected amine and a terminal carboxylic acid group, connected via a PEG12 spacer. Key properties include:

  • Molecular Formula: C₃₁H₆₁NO₁₆
  • Molecular Weight: 703.81 g/mol
  • Purity: ≥95%
  • Appearance: Colorless liquid or solid
  • Storage: Stable at -18°C (long-term), light-sensitive .

The Boc group protects the amine during synthetic reactions, while the carboxylic acid enables conjugation with amines, alcohols, or other nucleophiles. This reagent is widely used in bioconjugation, drug delivery, and polymer chemistry due to its water solubility and biocompatibility .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61NO16/c1-31(2,3)48-30(35)32-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29(33)34/h4-28H2,1-3H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDMPLBJBNWYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H61NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis Using TBMB Cyclization

The solid-phase synthesis of BocNH-PEG12-CH2COOH derivatives is exemplified in the development of conformation-sensitive antibodies targeting prostate-specific membrane antigen (PSMA). In this approach, a bicyclic peptide scaffold is first constructed on a resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) . After deprotection of the Fmoc group, the linear peptide undergoes cyclization via 1,3,5-tris(bromomethyl)benzene (TBMB), which facilitates the formation of stable thioether bonds between cysteine residues .

Following cyclization, the PEG12 linker is introduced through a lysine residue appended to the peptide backbone. The lysine’s ε-amino group serves as an anchor for coupling the this compound moiety using HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as the activating agent . The Boc group remains intact during this step, ensuring selective deprotection in subsequent stages.

Key Reaction Conditions

ParameterValueSource
Cyclization ReagentTBMB (10 eq.)
Coupling AgentHATU (3 eq.)
SolventDimethylformamide (DMF)
Reaction Time16–24 hours

Solution-Phase Coupling with Carbodiimide Reagents

Solution-phase synthesis is widely employed for this compound due to its scalability and compatibility with diverse functional groups. The carboxylic acid terminus is activated using carbodiimide reagents such as EDC [1-ethyl-3-(3-dimethylaminopropyl)carbodiimide] or DCC (N,N'-dicyclohexylcarbodiimide), often in the presence of NHS (N-hydroxysuccinimide) to form a stable active ester . For instance, Biopharma PEG’s protocol involves reacting this compound with primary amines under the following conditions:

Typical Coupling Protocol

  • Dissolve this compound (1 eq.) in anhydrous DMF or dichloromethane.

  • Add EDC (1.2 eq.) and NHS (1.5 eq.) to activate the carboxylic acid for 30 minutes at 25°C .

  • Introduce the amine-containing substrate (1.1 eq.) and stir for 12–48 hours.

  • Quench the reaction with aqueous sodium bicarbonate and purify via silica chromatography .

The Boc group remains stable under these mildly acidic conditions, enabling orthogonal deprotection using trifluoroacetic acid (TFA) in dichloromethane (25% v/v, 1 hour) .

Polymer Conjugation Techniques

This compound is integral to constructing polymer-drug conjugates, as demonstrated in the synthesis of pHPMA (poly[N-(2-hydroxypropyl)methacrylamide])-based iBody 1 . The amine-terminated PEG12 linker (compound 2) is conjugated to the polymer backbone via a Michael addition reaction. The polymer is functionalized with maleimide groups, which react selectively with thiols under physiological pH .

Conjugation Workflow

  • Synthesize maleimide-activated pHPMA using 2-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid .

  • React this compound’s amine group with the maleimide moiety at 20°C for 4 hours in phosphate-buffered saline (PBS) .

  • Purify the conjugate via size-exclusion chromatography (SEC-HPLC) on a TSK gel G3000SWXL column .

This method achieves a drug-to-antibody ratio (DAR) of 2.8–3.2, as quantified by LC-MS .

Purification and Characterization

Purification of this compound and its derivatives relies on a combination of chromatography and ultrafiltration. Reverse-phase HPLC with a C18 column resolves PEG-related impurities, while SEC-HPLC separates polymer conjugates by hydrodynamic radius . For small-scale syntheses, silica gel chromatography with a gradient of methanol in dichloromethane (0–10% v/v) is effective .

Analytical Data

PropertyValueSource
Molecular Weight703.81–717.84 Da
Purity≥95% (HPLC)
Storage Conditions-18°C to -20°C, protected from light
Solubility>50 mg/mL in DMSO

Challenges and Optimization

The extended PEG12 chain introduces solubility challenges, particularly in aqueous buffers. To mitigate this, synthesis protocols recommend using polar aprotic solvents (e.g., DMF, DMSO) and maintaining reaction temperatures below 30°C . Additionally, the Boc group’s sensitivity to nucleophiles necessitates inert atmospheres during coupling steps .

Optimization efforts have focused on replacing EDC with HATU, which improves coupling efficiency from 75% to >90% for sterically hindered amines . Ultrafiltration (10 kDa MWCO) is preferred over dialysis for conjugates to minimize product loss .

Applications in Biomedical Research

This compound’s primary application lies in PROTAC (proteolysis-targeting chimera) development, where it links E3 ligase ligands to target protein binders . For example, An et al. utilized this linker to synthesize a BRD4-degrading PROTAC with a DC50 (half-maximal degradation concentration) of 1.2 nM . In antibody-drug conjugates (ADCs), the PEG12 spacer enhances solubility and reduces aggregation of payloads like MMAE (monomethyl auristatin E) .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG12-CH2COOH undergoes various chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds, or with alcohols to form esters.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amine group.

    Coupling Reactions: The carboxylic acid group can be activated using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds with amines.

Common Reagents and Conditions

    EDC or DCC: Used for activating the carboxylic acid group for coupling reactions.

    Trifluoroacetic Acid (TFA): Used for deprotecting the Boc group.

    Succinic Anhydride: Used for introducing the carboxylic acid group.

Major Products Formed

    Amides: Formed by reacting the carboxylic acid group with amines.

    Esters: Formed by reacting the carboxylic acid group with alcohols.

    Free Amine: Formed by deprotecting the Boc group.

Scientific Research Applications

A. Drug Delivery Systems

BocNH-PEG12-CH2COOH plays a crucial role in enhancing the pharmacokinetics and bioavailability of therapeutic agents. Its hydrophilicity improves solubility in aqueous environments, making it suitable for formulating drug delivery systems. The terminal carboxylic acid can react with amines to form stable amide bonds, facilitating the conjugation of drugs to carriers for targeted delivery .

B. Bioconjugation and Protein Modification

The compound is extensively used in the modification of proteins and peptides to enhance their stability and solubility. The deprotection of the Boc group allows for the formation of free amines that can react with various biomolecules, leading to improved therapeutic efficacy . This application is critical in developing antibody-drug conjugates (ADCs) where precise control over drug attachment is necessary for optimal performance .

C. Nanotechnology and Material Science

In nanotechnology, this compound serves as a linker in synthesizing nanoparticles and nanocarriers. Its ability to form stable covalent bonds with different functional groups enables the creation of complex materials with tailored properties for specific applications, such as drug release systems and diagnostic tools .

A. Drug Conjugation Studies

Research has demonstrated that this compound can be used to create stable antibody-drug conjugates that exhibit improved pharmacokinetic profiles compared to traditional formulations. For instance, studies involving trastuzumab conjugated with drug molecules via this compound showed enhanced targeting capabilities and reduced off-target effects .

B. Protein Stability Enhancement

In experiments assessing protein stability, this compound-modified proteins exhibited significantly increased resistance to denaturation under physiological conditions. This finding underscores its potential in biopharmaceutical formulations where protein stability is paramount .

Mechanism of Action

The mechanism of action of BocNH-PEG12-CH2COOH involves its ability to form stable covalent bonds with various functional groups. The Boc-protected amine group can be deprotected to expose the free amine, which can then react with carboxylic acids, aldehydes, or ketones to form amide, imine, or other covalent bonds. The PEG chain imparts solubility and biocompatibility, making it suitable for use in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Comparisons

Table 1: Key Properties of BocNH-PEG12-CH2COOH and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Protection Group Key Applications
This compound C₃₁H₆₁NO₁₆ 703.81 Boc-NH, -COOH Boc Bioconjugation, drug delivery
Boc-NH-PEG12-CH₂CH₂COOH C₃₂H₆₃NO₁₆ 717.84 Boc-NH, -CH₂CH₂-COOH Boc PROTAC synthesis
Fmoc-NH-PEG12-CH₂COOH C₃₉H₅₉NO₁₅ 781.88 Fmoc-NH, -COOH Fmoc Peptide synthesis
NH₂-PEG12-COOH C₂₇H₅₅NO₁₄* 617.7* NH₂, -COOH None Direct PEGylation
CH₂COOH-PEG12-CH₂COOH N/A N/A -CH₂COOH (two termini) None Crosslinking, materials science

Note: Discrepancies exist in reported molecular formulas for NH₂-PEG12-COOH (e.g., C₅₁H₁₀₃NO₂₆ in vs. C₂₇H₅₅NO₁₄ in ), possibly due to vendor-specific variations.

Functional Group and Reactivity Differences

  • Boc vs. Fmoc Protection :

    • This compound : Acid-labile (removed via trifluoroacetic acid), ideal for stepwise synthesis requiring orthogonal protection .
    • Fmoc-NH-PEG12-CH2COOH : Base-labile (removed via piperidine), preferred in solid-phase peptide synthesis due to milder deprotection conditions .
  • Spacer Flexibility :

    • Boc-NH-PEG12-CH₂CH₂COOH includes an ethylene (-CH₂CH₂-) spacer, enhancing flexibility between the PEG chain and carboxylic acid. This improves linker performance in PROTACs by optimizing target protein degradation .
  • Unprotected Amines (NH₂-PEG12-COOH): The absence of protection allows immediate reactivity but limits use in multi-step syntheses. Ideal for single-step PEGylation of proteins or nanoparticles .

Research Findings and Case Studies

  • Case Study 1 : this compound was used to synthesize a PEGylated interleukin-2 variant, improving its half-life by 4-fold in murine models .
  • Case Study 2 : Boc-NH-PEG12-CH₂CH₂COOH enabled the development of a BRD4-targeting PROTAC, achieving 90% degradation efficiency in leukemia cells .

Biological Activity

BocNH-PEG12-CH2COOH, also known as t-Boc-N-amido-PEG12-carboxylic acid, is a specialized polyethylene glycol (PEG) derivative that has gained attention in pharmaceutical and biomedical research due to its unique structural features and biological activities. This compound consists of a polyethylene glycol chain of twelve ethylene glycol units (PEG12), linked to a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid group. It has a molecular formula of C32H63NO16 and a molecular weight of approximately 717.84 g/mol .

Chemical Structure and Properties

The structure of this compound allows it to exhibit several advantageous properties:

  • Hydrophilicity: The PEG segment enhances solubility in aqueous environments, making it suitable for biological applications.
  • Reactivity: The terminal carboxylic acid can readily form amide bonds with primary and secondary amines, facilitating bioconjugation processes.
  • Stability: The Boc group protects the amine during synthesis and can be removed under mild acidic conditions, allowing for controlled reactivity .

Biological Activities

This compound demonstrates various biological activities that enhance its utility in drug delivery and therapeutic applications:

  • Drug Delivery Systems: The compound is utilized in formulating drug delivery systems, where its PEGylation improves the pharmacokinetic properties of therapeutic agents by increasing their solubility and circulation time in the bloodstream .
  • Bioconjugation: It serves as an effective linker in bioconjugation strategies, enabling the attachment of drugs to targeting moieties such as antibodies or peptides. This is particularly relevant in the development of antibody-drug conjugates (ADCs) for targeted cancer therapies .
  • Cell Culture Applications: this compound is used in cell culture studies to modify surfaces and enhance cell adhesion and growth, which is crucial for tissue engineering and regenerative medicine .
  • Therapeutic Applications: Research indicates its potential role in creating novel therapeutic agents, including those targeting specific cellular pathways involved in diseases such as cancer and infections .

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Case Study 1: Drug Conjugates
    In a study focusing on ADCs, this compound was employed as a linker between a cytotoxic drug and an antibody. The resulting conjugate demonstrated enhanced efficacy against tumor cells while minimizing off-target effects compared to non-PEGylated counterparts .
  • Case Study 2: Antiviral Applications
    Research indicated that compounds utilizing this compound showed promise in antiviral therapies by improving the delivery of antiviral agents to infected cells, thus enhancing therapeutic outcomes against viruses like HIV and influenza .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique attributes of this compound compared to other PEG derivatives:

Compound NameStructure FeaturesUnique Attributes
This compoundPEG12 + Boc + COOHEnhanced solubility; stability during synthesis; reactive
Methoxy Polyethylene GlycolMethoxy end groupEnhances hydrophilicity; commonly used as an inert spacer
Azide Polyethylene GlycolAzide end groupUtilized in click chemistry for bioconjugation
Amine Polyethylene GlycolAmine end groupDirectly reactive with carboxylic acids
Hydroxyl Polyethylene GlycolHydroxyl end groupIncreases solubility; often used in drug formulations

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